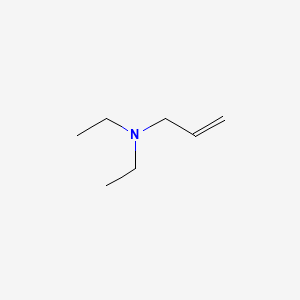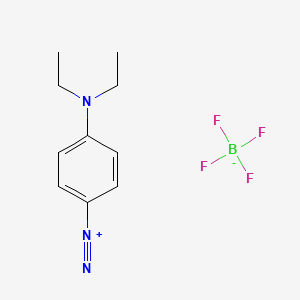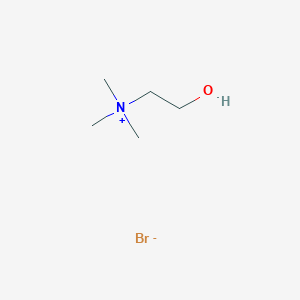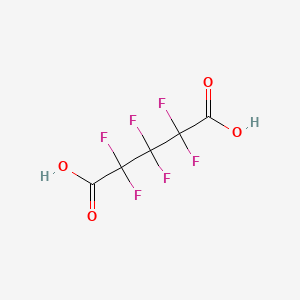
Hexafluoroglutaric acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexafluoroglutaric acid can be synthesized through the fluorination of glutaric acid. The process involves the substitution of hydrogen atoms in glutaric acid with fluorine atoms. This can be achieved using fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced through a similar fluorination process, but on a larger scale. The reaction is typically carried out in a fluorination reactor where glutaric acid is exposed to fluorine gas at elevated temperatures and pressures. The resulting product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Hexafluoroglutaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: It can be reduced to form partially fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexafluoroglutaric acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent to synthesize pharmaceuticals, agrochemicals, and specialty chemicals.
Drug Discovery: It is employed in the synthesis of novel compounds, including enzyme inhibitors and receptor antagonists.
Biochemistry: It is used to study the structure and function of proteins and other biomolecules.
Industrial Applications: It is utilized in the production of fluorinated polymers and surfactants.
Wirkmechanismus
Hexafluoroglutaric acid acts as a strong nucleophilic reagent, reacting with electrophilic sites on molecules. This allows it to interact with various functional groups, including carbonyls, carboxylic acids, and amines. It can also modify the structure and function of proteins by reacting with electrophilic sites on these biomolecules . In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450 and receptors like the muscarinic acetylcholine receptor .
Vergleich Mit ähnlichen Verbindungen
Hexafluoroglutaric acid is unique due to its high fluorine content, which imparts distinct chemical properties such as high stability and strong nucleophilicity. Similar compounds include:
Perfluorooctanoic acid: Known for its use in the production of fluoropolymers.
Perfluorononanoic acid: Used in the synthesis of surfactants and coatings.
Perfluorodecanoic acid: Employed in the manufacture of water and oil repellents.
These compounds share similar fluorinated structures but differ in their chain lengths and specific applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWGJDGLACFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059926 | |
| Record name | Perfluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Hexafluoroglutaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
376-73-8 | |
| Record name | Hexafluoroglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroglutaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoroglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI43ZAB49W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexafluoroglutaric acid interact in the formation of supramolecular structures?
A1: this compound acts as a bridging ligand, connecting metal ions to form intricate supramolecular architectures. For instance, in the complex [Cu4(μ3-OH)2(μ2-OH)2(H2O)2(2,2′-bipyridine)4] · 2H2HFGA · 4H2O, H2HFGA links tetranuclear copper units via hydrogen bonding interactions, resulting in a three-dimensional supramolecular network []. Additionally, research has highlighted the presence of lone pair (lp)–π (F···π) interactions between fluorine atoms of H2HFGA and the π-system of aromatic rings in crystal structures, further contributing to the stability of these supramolecular assemblies [].
Q2: What is the role of this compound in the synthesis of liquid crystalline polymers?
A2: this compound serves as a key building block in the design of liquid crystalline poly(ester-amide)s []. When incorporated into polymer chains alongside monomers like 2,6-acetoxynaphthoic acid and acetoxy acetanilide, H2HFGA contributes to the formation of polymers exhibiting liquid crystalline properties. The length of the fluorinated aliphatic segment in H2HFGA influences the liquid crystal texture and thermal behavior of the resulting polymers [].
Q3: How does the fluorine substitution in this compound impact the properties of nylon copolymers?
A3: The incorporation of this compound into nylon copolymers, as opposed to its non-fluorinated counterpart glutaric acid, significantly alters their physical and thermal characteristics. Notably, the presence of fluorine atoms leads to a decrease in crystallinity, melting point, and thermal decomposition temperature compared to non-fluorinated analogs []. This effect can be attributed to the reduced intermolecular interactions between polymer chains due to the presence of bulky and electronegative fluorine atoms.
Q4: Can this compound be utilized in ionothermal synthesis, and what types of materials can be obtained?
A4: Research has demonstrated the successful utilization of this compound in ionothermal synthesis for the creation of novel inorganic-organic hybrid frameworks []. These materials, typically synthesized using ionic liquids as solvents and reactants, exhibit unique structural features. For example, reacting H2HFGA with cobalt(II) salts in the presence of 1-ethyl-3-methylimidazolium bromide and triflimide results in the formation of layered structures where anionic layers of cobalt and fluorinated carboxylates are separated by the organic cations [].
Q5: Are there any known biological effects associated with this compound or its derivatives?
A5: Studies investigating the biological activity of fluorinated compounds have shown that difluoromalonic acid diamide, a derivative of a fluorinated malonic acid, exhibits inhibitory effects on the oxidation of organic acids by the bacterium Pseudomonas aeruginosa []. While the exact mechanism of action remains unclear, this finding suggests that fluorinated dicarboxylic acids and their derivatives may possess biological activity and warrant further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


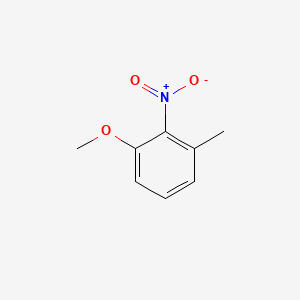


![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)



